3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide
Overview
Description
3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide is a synthetic organic compound characterized by its unique adamantane structure, which is a tricyclic hydrocarbon. The compound features a 4-methylphenyl group and a prop-2-enyl group attached to the adamantane core, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylacetophenone with aromatic aldehydes and acetonitrile in a modified Dakin-West reaction . Another approach includes the use of α-bromoacetophenone and propanol-2 under reflux conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted adamantane derivatives.
Scientific Research Applications
3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a pharmacological agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
4-methylpropiophenone: Shares the 4-methylphenyl group but lacks the adamantane core.
Mephedrone (4-methylmethcathinone): Contains a 4-methylphenyl group and is structurally similar but has different functional groups.
Adamantane derivatives: Compounds with similar adamantane cores but different substituents.
Uniqueness
3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide is unique due to its combination of the adamantane core with the 4-methylphenyl and prop-2-enyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylphenyl)-N-prop-2-enyladamantane-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO/c1-3-8-22-19(23)21-12-16-9-17(13-21)11-20(10-16,14-21)18-6-4-15(2)5-7-18/h3-7,16-17H,1,8-14H2,2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNOQNYULNXYCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)NCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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